molecular formula C14H11F3O2 B2607028 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol CAS No. 1549364-60-4

2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol

Cat. No.: B2607028
CAS No.: 1549364-60-4
M. Wt: 268.235
InChI Key: IFJCVZMYHYIPLG-UHFFFAOYSA-N
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Description

2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Compounds featuring a trifluoromethylphenyl group and a phenol moiety are frequently investigated as potential inhibitors for various biological targets . For instance, related hydroxy-aryl-aldehyde compounds have been shown to act as potent and selective inhibitors of the IRE1α endoribonuclease , a key transducer of the unfolded protein response (UPR) linked to diseases such as cancer and neurodegeneration . These inhibitors typically function by engaging the enzyme's active site through critical interactions, including the formation of a Schiff base with a lysine residue and pi-stacking with adjacent amino acids . Furthermore, structurally similar Schiff base compounds are often utilized in coordination chemistry for the synthesis of metal complexes (e.g., with Cu, Fe, Mn) due to their effective metal-binding capabilities . The molecular structure of related compounds often exhibits a planar configuration stabilized by an intramolecular O–H···N hydrogen bond, forming a six-membered ring motif . Researchers can leverage this compound as a building block or precursor in developing novel small molecules for biochemical and pharmacological studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-6-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-12-7-3-6-11(13(12)18)9-4-2-5-10(8-9)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJCVZMYHYIPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol typically involves the reaction of 2-methoxyphenol with 3-(trifluoromethyl)benzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base, and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with similar structures to 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol exhibit significant anticancer properties. For instance, studies have shown that phenolic compounds can inhibit the activity of certain enzymes involved in tumor growth, such as Cyclooxygenase-2 (COX-2) . The trifluoromethyl group enhances the compound's potency by increasing its metabolic stability and bioavailability.

Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it can inhibit various microbial strains, potentially due to the electron-withdrawing effects of the trifluoromethyl group, which may enhance interaction with biological targets .

Case Study: Inhibition of COX-2:
A study focused on synthesizing methoxy analogs of nimesulide, a known COX-2 inhibitor, found that derivatives of this compound showed promising results as potential radiotracers in imaging COX-2 expression in tumors . This application highlights its relevance in cancer diagnostics and therapeutics.

Material Science

Polymer Additives:
The unique chemical structure of this compound makes it suitable as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them more durable for industrial applications.

Case Study: Enhancing Polymer Properties:
Research has shown that incorporating phenolic compounds into polymer matrices can improve their resistance to thermal degradation and oxidative stress. This application is particularly relevant in the development of materials used in harsh environments .

Environmental Applications

Pesticides and Herbicides:
The compound's chemical properties suggest potential use in agrochemicals. Its effectiveness as a pesticide or herbicide can be attributed to its ability to interact with biological systems in pests or weeds, leading to inhibition of growth or reproduction.

Case Study: Environmental Impact Studies:
Studies assessing the environmental fate of phenolic compounds indicate that they can degrade under specific conditions, suggesting that this compound could be developed into environmentally friendly agricultural chemicals that minimize ecological impact .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including demethylation processes or reactions between aryl halides and resorcinol derivatives . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of MFIP and Analogues

Compound Name (Reference) Substituents C–N Bond (Å) C–O Bond (Å) Dihedral Angle (°) Notable Features
MFIP –OCH₃, –CF₃ 1.270–1.295 1.336–1.366 5.00–47.62 Intramolecular O–H⋯N H-bond; NLO activity
(E)-2-Methyl-6-[3-(trifluoromethyl)phenyliminomethyl]phenol –CH₃, –CF₃ 1.280 1.350 12.34 Methyl group enhances steric hindrance
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol –Br, –OCH₃, –CF₃ 1.285 1.342 8.91 Bromo substituent increases molecular weight (MW = 356.1 g/mol)
(E)-3-{[3-(Trifluoromethyl)phenylimino]methyl}benzene-1,2-diol –OH (1,2-diol), –CF₃ 1.278 1.338 (both O) 5.00 Additional –OH group enhances H-bonding

Key Observations:

  • Substituent Effects :
    • Electron-withdrawing groups (–CF₃, –Br) reduce electron density on the imine nitrogen, altering reactivity. Methyl (–CH₃) or methoxy (–OCH₃) groups increase steric bulk, affecting molecular planarity .
    • Brominated derivatives (e.g., 4-bromo-MFIP) exhibit higher molecular weights and reduced solubility in polar solvents compared to MFIP .
  • Hydrogen Bonding: All phenol-imine analogues exhibit intramolecular O–H⋯N bonds, stabilizing the enol-imine tautomer. Additional hydroxyl groups (e.g., 1,2-diol derivatives) enable intermolecular H-bonding, influencing crystal packing .
  • Electronic Properties : The –CF₃ group enhances dipole moments, contributing to NLO activity. Methoxy-substituted compounds (MFIP) show higher polarizability than methyl-substituted analogues .

Table 2: Solubility and Functional Comparisons

Compound Name Solubility in scCO₂ (343.15 K, 172.4 bar) Applications Reference
MFIP 0.12 mmol/L NLO materials, metal coordination
(E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol Insoluble in scCO₂ Herbicide intermediates
3-(Trifluoromethyl)phenol N/A Pharmaceutical synthesis, resins

Key Observations:

  • Supercritical CO₂ Solubility : MFIP’s moderate solubility in scCO₂ contrasts with chlorinated derivatives, which are insoluble. This property is critical for environmentally friendly extraction or reaction processes .
  • Biological Activity: Trifluoromethylphenol derivatives (e.g., 3-(trifluoromethyl)phenol) are intermediates in herbicides (e.g., diflufenican) and pharmaceuticals, whereas MFIP’s imine structure is more suited for coordination chemistry (e.g., Ni(II) complexes) .

Stability and Reactivity

  • Thermal Stability : Methoxy groups (–OCH₃) in MFIP improve thermal stability compared to hydroxyl (–OH)-only analogues, as seen in thermogravimetric analysis (TGA) studies .
  • Redox Reactivity: Imine bonds (–CH=N–) in MFIP undergo hydrolysis under acidic conditions, whereas –CF₃ groups resist electrophilic substitution, directing reactivity to the phenol ring .

Biological Activity

2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15H13F3O2
  • CAS Number : 1549364-60-4

This compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These results suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in cell wall synthesis .

Anticancer Properties

The compound's anticancer potential has also been investigated. In a study assessing its effects on various cancer cell lines, it showed promising results:

Cell Line IC50 (μM)
MDA-MB-231 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, characterized by increased expression of pro-apoptotic factors and caspase activation .

The mechanism of action for this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes, leading to inhibition of key metabolic pathways in bacteria and cancer cells.
  • Induction of Oxidative Stress : The compound increases reactive oxygen species (ROS) levels within cells, triggering stress responses that can lead to apoptosis.
  • Modulation of Signaling Pathways : It affects various signaling pathways involved in cell proliferation and survival, particularly those associated with cancer progression .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that at a concentration of 8 μg/mL, the compound significantly reduced bacterial viability compared to control groups, highlighting its potential as a therapeutic agent against resistant strains.

Case Study 2: Cancer Cell Line Testing

In another study focused on its anticancer properties, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy. Flow cytometry analysis confirmed increased annexin V staining in treated cells, validating the apoptotic mechanism .

Q & A

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology :
  • Solubility screening : Use a nephelometer or dynamic light scattering (DLS) in DMSO, acetonitrile, or THF.
  • Stability testing : Incubate at 25°C and 40°C for 1–4 weeks. Analyze degradation via LC-MS and quantify using external calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.